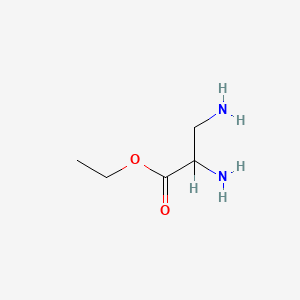

Ethyl 2,3-diaminopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-diaminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCBUYSHWNREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,3 Diaminopropanoate and Its Derivatives

Direct Esterification Routes to Ethyl 2,3-Diaminopropanoate

Direct esterification of 2,3-diaminopropanoic acid offers a concise pathway to the target ethyl ester. The selection of the esterification protocol is crucial to ensure high yield and minimize side reactions, particularly due to the presence of two amino groups.

Traditional Esterification Protocols

Traditional Fischer-Speier esterification, which involves heating the amino acid in an excess of ethanol (B145695) with a strong acid catalyst such as sulfuric acid or hydrochloric acid, can be employed for the synthesis of this compound. The acidic conditions protonate the carboxylic acid group, enhancing its electrophilicity for nucleophilic attack by ethanol. However, the harshness of these conditions can lead to undesired side reactions, including polymerization and degradation, especially with the reactive diamino functionality.

Mild and Selective Esterification Strategies

To mitigate the issues associated with strong acid catalysis, milder and more selective methods are often preferred. One common approach involves the use of thionyl chloride in ethanol. This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ester under relatively gentle conditions. Another strategy employs activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates ester formation under neutral conditions, preserving the integrity of the amino groups.

Carbon-Carbon Bond Formation Strategies

Carbon-carbon bond formation strategies provide an alternative and often more versatile approach to constructing the backbone of this compound and its derivatives. These methods allow for greater control over stereochemistry and the introduction of diverse substituents.

Phosphine-Catalyzed Additions to α,β-Unsaturated Esters

A powerful method for the synthesis of functionalized amino acid precursors involves the phosphine-catalyzed addition of nucleophiles to α,β-unsaturated esters. This organocatalytic approach offers a mild and efficient route to complex molecules.

The mechanism of phosphine-catalyzed additions to α,β-unsaturated esters, such as ethyl acrylate, is characterized by the formation of a zwitterionic intermediate. The reaction is initiated by the nucleophilic addition of a phosphine (B1218219) (e.g., triphenylphosphine) to the β-carbon of the unsaturated ester. This addition generates a β-phosphonium enolate, a zwitterionic species. This highly reactive intermediate can then act as a Brønsted base, deprotonating a pronucleophile to generate a nucleophile that can add to another molecule of the α,β-unsaturated ester. In the context of synthesizing precursors for this compound, a suitable nitrogen-containing nucleophile would be employed to react with the activated ester.

Table 1: Key Intermediates in Phosphine-Catalyzed Addition

| Intermediate | Description | Role in Reaction |

| Phosphine | Nucleophilic catalyst | Initiates the reaction by attacking the α,β-unsaturated ester. |

| α,β-Unsaturated Ester | Electrophilic substrate | Reacts with the phosphine to form the zwitterionic intermediate. |

| Zwitterionic Enolate | Reactive intermediate | Acts as a Brønsted base to activate the nucleophile. |

| Pronucleophile | Nucleophile precursor | Is deprotonated by the zwitterionic enolate to form the active nucleophile. |

The choice of solvent can exert a significant influence on the selectivity and efficiency of phosphine-catalyzed addition reactions. The polarity and coordinating ability of the solvent can stabilize or destabilize the zwitterionic intermediates and transition states, thereby directing the reaction towards a specific outcome. For instance, the use of a polar coordinating solvent like DMSO has been shown to favor the formation of an isomerized dienoate in certain phosphine-catalyzed reactions. In the synthesis of this compound precursors, the solvent can affect the rate of proton transfer steps and the relative energies of competing reaction pathways, ultimately impacting the product distribution and stereoselectivity.

Table 2: Influence of Solvent on Phosphine-Catalyzed Reactions

| Solvent Property | Potential Effect on Reaction | Example |

| Polarity | Can stabilize charged intermediates, potentially increasing reaction rates. | DMSO can favor specific product formation. |

| Coordinating Ability | Can interact with intermediates and catalysts, influencing reactivity and selectivity. | - |

| Protic/Aprotic Nature | Protic solvents can participate in proton transfer steps, affecting the reaction mechanism. | - |

Diastereoselective Strecker Reaction Approaches

The Strecker reaction, a cornerstone in amino acid synthesis, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com In its classic form, this synthesis yields a racemic mixture of α-amino acids. wikipedia.org To obtain stereochemically pure products like this compound, diastereoselective variations of the Strecker reaction are employed. These methods typically involve the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome of the synthesis. wikipedia.org

One effective approach is the use of chiral amines, such as α-arylethylamines, as the ammonia source. acs.org This introduces a chiral center, leading to the formation of diastereomeric α-aminonitriles. The success of this approach hinges on the ability of the chiral auxiliary to effectively bias the addition of the cyanide nucleophile to one face of the imine intermediate.

A notable example of a highly efficient chiral auxiliary is (R)-phenylglycine amide. acs.orgnih.gov In a process known as a crystallization-induced asymmetric transformation, one diastereomer of the resulting α-aminonitrile selectively precipitates from the reaction mixture. This precipitation shifts the equilibrium in the solution, where the diastereomers can interconvert, towards the formation of the less soluble diastereomer. This allows for the isolation of a nearly diastereomerically pure product in high yield. acs.orgnih.gov For instance, the reaction of pivaldehyde with (R)-phenylglycine amide and sodium cyanide in a methanol/water mixture resulted in the isolation of the corresponding α-aminonitrile with a diastereomeric ratio greater than 99:1 and in 76% yield. acs.org

While direct examples for the synthesis of this compound using this specific method are not detailed in the reviewed literature, the principle is broadly applicable to the synthesis of various chiral α-amino acids. The diastereomerically pure α-aminonitrile, once isolated, can be hydrolyzed to the carboxylic acid and the chiral auxiliary can be removed and recycled. Subsequent esterification would then yield the target ethyl ester.

The following table summarizes the key aspects of a diastereoselective Strecker reaction using a chiral auxiliary, based on a representative example.

| Parameter | Description | Example Data (for (S)-tert-leucine synthesis) |

| Chiral Auxiliary | A chiral molecule that directs the stereochemistry of the reaction. | (R)-phenylglycine amide acs.orgnih.gov |

| Key Intermediate | The diastereomeric α-aminonitriles formed during the reaction. | (R,S)- and (R,R)-α-aminonitriles acs.org |

| Separation Method | The technique used to separate the diastereomers. | Crystallization-induced asymmetric transformation acs.orgnih.gov |

| Diastereomeric Ratio (dr) | The ratio of the desired diastereomer to the undesired one. | > 99:1 acs.org |

| Yield | The amount of the desired diastereomerically pure product obtained. | 76-93% nih.gov |

Synthesis from Precursor Molecules

Conversion from Serine Derivatives

A well-established strategy for the synthesis of chiral molecules is to start from a readily available, enantiomerically pure precursor, often referred to as a chiral template. Serine, a naturally occurring amino acid, serves as an excellent chiral starting material for the synthesis of this compound and its derivatives, ensuring the desired stereochemistry in the final product. nih.gov

A key step in the conversion of serine derivatives to 2,3-diaminopropanoates is the reductive amination of an α-amino aldehyde intermediate. nih.gov Reductive amination is a powerful method for forming carbon-nitrogen bonds, where a carbonyl group is converted to an amine via an intermediate imine. researchgate.net

The synthesis commences with a protected serine derivative, for example, Nα-Fmoc-O-tert-butyl-d-serine. The carboxylic acid functionality is first converted into a Weinreb-Nahm amide, which is then reduced to the corresponding α-amino aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH4). nih.gov This aldehyde is a crucial intermediate that is then subjected to reductive amination.

The reductive amination is carried out with a primary amine or a sulfonamide in the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), which assists in the formation of the imine intermediate. nih.gov The subsequent reduction of the imine, often with a hydride reagent, furnishes the desired 2,3-diaminopropanol derivative. The primary alcohol can then be oxidized to the carboxylic acid, and subsequent esterification provides the target this compound. nih.gov

To obtain the l-enantiomer (B50610) of 2,3-diaminopropanoic acid derivatives, which are often the biologically relevant stereoisomers, d-serine (B559539) is strategically employed as the starting material. nih.gov The chirality at the α-carbon of d-serine is preserved throughout the synthetic sequence, ultimately dictating the stereochemistry of the final product. This approach avoids the need for chiral separation or asymmetric synthesis in later stages, making the process more efficient.

The synthetic route from Nα-Fmoc-O-tert-butyl-d-serine to a protected 2,3-l-diaminopropanoic acid methyl ester is summarized in the following table:

| Step | Reaction | Key Reagents | Intermediate/Product | Yield (%) |

| 1 | Weinreb-Nahm amide formation | N,O-dimethylhydroxylamine hydrochloride | Nα-Fmoc-O-tert-butyl-d-serine Weinreb-Nahm amide | 94 nih.gov |

| 2 | Reduction to aldehyde | LiAlH4 | Nα-Fmoc-O-tert-butyl-d-serinal | 92 nih.gov |

| 3 | Reductive amination | Primary amine/sulfonamide, Ti(OiPr)4, reducing agent | Protected 2,3-diaminopropanol | Variable |

| 4 | Oxidation to carboxylic acid | Oxidizing agent (e.g., TEMPO-based) | Protected 2,3-l-diaminopropanoic acid | Variable |

| 5 | Esterification | Ethanol, acid catalyst | Protected Ethyl 2,3-l-diaminopropanoate | Variable |

Routes from Aziridine (B145994) Carboxylates

Aziridines, three-membered nitrogen-containing heterocycles, are versatile synthetic intermediates due to their inherent ring strain, which makes them susceptible to ring-opening reactions. nih.gov Aziridine-2-carboxylates, in particular, are valuable precursors for the synthesis of α,β-diamino acids like this compound.

The synthesis of 2,3-diaminopropanoates from aziridine-2-carboxylates is typically achieved through a nucleophilic ring-opening reaction. In this reaction, a nitrogen nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a vicinal diamine.

The regioselectivity of the ring-opening reaction is a critical aspect. For the synthesis of 2,3-diaminopropanoates, the nucleophile needs to attack the C3 position (β-carbon) of the aziridine-2-carboxylate (B8329488). The regioselectivity can be influenced by the nature of the substituent on the aziridine nitrogen and the reaction conditions. Electron-withdrawing groups on the nitrogen activate the aziridine ring towards nucleophilic attack.

A common nitrogen nucleophile used in this context is the azide (B81097) ion (N3-). The reaction of an ethyl aziridine-2-carboxylate with sodium azide, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), leads to the formation of ethyl 2-azido-3-aminopropanoate. The azide group can then be reduced to a primary amine, for example, by catalytic hydrogenation, to yield the desired this compound. This ring-opening reaction typically proceeds with inversion of configuration at the center of attack, allowing for stereocontrolled synthesis if an enantiomerically pure aziridine is used.

The general scheme for the synthesis of this compound from an aziridine-2-carboxylate is presented below:

| Step | Reaction | Nucleophile | Key Intermediate | Subsequent Reaction | Final Product |

| 1 | Nucleophilic Ring-Opening | Azide (e.g., NaN3) | Ethyl 2-azido-3-aminopropanoate | Reduction of azide | This compound |

Transformation of Aziridine Moieties to Diamines

A prevalent and efficient method for the synthesis of 2,3-diaminopropanoate derivatives involves the regioselective ring-opening of an aziridine-2-carboxylate precursor. This approach leverages the inherent ring strain of the aziridine heterocycle, which facilitates nucleophilic attack. clockss.org The success of this strategy is highly dependent on the nature of the activating group on the aziridine nitrogen and the chosen nucleophile. clockss.orgmdpi.com

A direct and efficient synthesis of enantiopure 2,3-diaminopropionate has been reported via the regioselective ring-opening of a chiral aziridine-2-carboxylate. bioorg.org In this method, an N-benzylaziridine-2-carboxylate is reacted with an azide nucleophile, such as sodium azide, in an acidic aqueous medium. The reaction proceeds with complete inversion of configuration at the reaction center, yielding a 3-amino-2-azidopropionate derivative. bioorg.org The presence of an electron-withdrawing group on the aziridine nitrogen, such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group, enhances the reactivity of the aziridine ring towards nucleophilic attack. clockss.orgnih.gov

The regioselectivity of the ring-opening is a critical aspect of this methodology. For aziridine-2-carboxylates, nucleophilic attack can theoretically occur at either the C2 or C3 position. nih.govfrontiersin.org However, with nitrogen nucleophiles like azide, the attack predominantly occurs at the C3 position, leading to the desired 2,3-diaminopropanoate precursor. bioorg.org Subsequent reduction of the azide group to an amine furnishes the 2,3-diamino functionality.

A typical reaction scheme is outlined below:

| Reactant | Reagents and Conditions | Product | Yield |

| Ethyl N-benzylaziridine-2-carboxylate | NaN3, AlCl3·6H2O, 50% aq. EtOH, pH 4.0 | Ethyl 2-azido-3-(benzylamino)propanoate | 86% |

| Ethyl 2-azido-3-(benzylamino)propanoate | H2, Pd/C, Boc2O | Di-Boc protected this compound | High |

This method provides a straightforward route to orthogonally protected 2,3-diaminopropionates, which are valuable building blocks in peptide synthesis. bioorg.org

Curtius Rearrangement Strategies for β-Nitrogen Introduction

The Curtius rearrangement is a powerful and versatile reaction in organic synthesis for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate, followed by hydrolysis or reaction with a nucleophile to yield the amine or its derivative. nih.gov A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of stereochemistry. nih.gov

In the context of 2,3-diaminopropanoate synthesis, the Curtius rearrangement is strategically employed to introduce the β-amino group. A common starting material for this approach is a derivative of aspartic acid, which already possesses the α-amino and carboxyl functionalities. An efficient synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid has been reported starting from commercially available N(α)-Boc-Asp(OBn)-OH. acs.orgnih.govorganic-chemistry.org

The synthetic sequence involves the conversion of the free β-carboxylic acid to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. This isocyanate is subsequently trapped with a suitable alcohol, such as benzyl (B1604629) alcohol, to form a stable carbamate-protected amine. organic-chemistry.orgnih.gov

| Starting Material | Key Reaction Steps | Intermediate/Product |

| N(α)-Boc-Asp(OBn)-OH | 1. Conversion of β-carboxyl to acyl azide (e.g., using DPPA). 2. Thermal rearrangement to isocyanate. 3. Trapping of isocyanate with benzyl alcohol. | N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester |

This strategy is highly effective for establishing the β-nitrogen with the desired protecting group in a stereospecific manner. The choice of trapping agent for the isocyanate allows for the direct installation of various amine protecting groups. wikipedia.org

Enantioselective Aza-Henry Reactions for 2,3-Diaminopropanoate Synthesis

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a fundamental carbon-carbon bond-forming reaction that creates a β-nitroamine. nih.govfrontiersin.org The development of catalytic and enantioselective versions of this reaction has provided a powerful tool for the synthesis of chiral 1,2-diamines, as the nitro group can be readily reduced to an amine. ua.esresearchgate.net

In the synthesis of 2,3-diaminopropanoate derivatives, an enantioselective aza-Henry reaction can be employed to construct the carbon backbone with control over the stereochemistry at both the α and β positions. The reaction typically involves the addition of a nitroester, such as nitroacetate, to a protected imine. The resulting β-nitro-α-amino ester contains the core structure of a 2,3-diaminopropanoate.

While direct asymmetric aza-Henry reactions leading to this compound are not extensively documented, the synthesis of optically active β-nitro-α-amino esters, which are direct precursors, has been successfully achieved. acs.org For instance, a highly diastereo- and enantioselective copper-bisoxazoline-catalyzed aza-Henry reaction between silyl (B83357) nitronates and an α-imino ester has been developed. acs.org The resulting β-nitro-α-amino esters can then be converted to the corresponding α,β-diamino acid derivatives through reduction of the nitro group. acs.org

| Catalyst | Reactants | Product | Diastereomeric Ratio | Enantiomeric Excess |

| Chiral Cu(II)-N4 complex | Isatin derived N-Boc ketimines, nitromethane | β-nitroamine | Not reported | up to 99% ee |

| Copper-bisoxazoline | Silyl nitronates, α-imino ester | β-nitro-α-amino ester | High | High |

This methodology is particularly valuable for accessing α,β-diamino acids with high optical purity, which are important components of many biologically active molecules. acs.org

Protecting Group Strategies in Synthesis

The synthesis of polyfunctional molecules like this compound, which contains two amine groups and a carboxyl group, necessitates a carefully planned protecting group strategy. nih.govresearchgate.net Protecting groups are temporary modifications of functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. researchgate.net

Orthogonal Protecting Group Schemes for Amine and Carboxyl Functions

In the synthesis of complex molecules with multiple reactive sites, the use of an orthogonal protecting group scheme is crucial. iris-biotech.de Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.de For this compound, this allows for the selective manipulation of the α-amino, β-amino, and carboxyl groups.

A common orthogonal strategy pairs a base-labile protecting group for one amine with an acid-labile protecting group for the other amine, while the carboxyl group is protected as an ester that can be cleaved under different conditions (e.g., saponification or hydrogenolysis). The most widely used combinations are the Fmoc/tBu and Boc/Cbz (or Bn) strategies. iris-biotech.depeptide.com

Fmoc/tBu Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine), while the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ester groups are acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de

Boc/Cbz Strategy: The tert-butoxycarbonyl (Boc) group is acid-labile, while the benzyloxycarbonyl (Cbz) and benzyl (Bn) ester groups are typically removed by hydrogenolysis. peptide.com

An example of an orthogonally protected 2,3-diaminopropionic acid derivative is N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid, which allows for the selective deprotection of either the α- or β-amino group. acs.org

Selection and Deprotection Protocols

The selection of protecting groups depends on the planned synthetic route and the chemical stability of the molecule. The conditions for deprotection must be chosen carefully to avoid side reactions or racemization.

| Protecting Group | Abbreviation | Lability | Common Deprotection Reagent(s) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | 20-50% Piperidine in DMF |

| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis | H2, Pd/C |

| Ethyl ester | -OEt | Saponification | LiOH, NaOH, or KOH |

| Benzyl ester | -OBn | Hydrogenolysis | H2, Pd/C |

The deprotection of the Fmoc group proceeds via a β-elimination mechanism in the presence of a secondary amine like piperidine. researchgate.netnih.govBoc group removal is achieved with strong acids such as TFA, which protonates the carbonyl oxygen and facilitates the release of the protected amine. Cbz and benzyl esters are readily cleaved by catalytic hydrogenation, which is a mild method that is compatible with many other functional groups. The saponification of ethyl esters is typically carried out using a base like lithium hydroxide (B78521) in a mixture of water and an organic solvent.

The judicious application of these protecting group strategies is fundamental to the successful synthesis of this compound and its derivatives, enabling the construction of complex peptides and other bioactive molecules. researchgate.net

Stereochemical Aspects and Chiral Control in the Synthesis of Ethyl 2,3 Diaminopropanoate

Enantioselective Synthesis of Ethyl 2,3-Diaminopropanoate Enantiomers

The enantioselective synthesis of the enantiomers of this compound can be effectively achieved by utilizing the chiral pool, which involves starting from readily available, enantiomerically pure natural products. A prominent strategy employs D-serine (B559539) as the chiral precursor to access orthogonally protected L-2,3-diaminopropanoic acid methyl esters, a close analog of the target ethyl ester nih.gov. This approach ensures the transfer of chirality from the starting material to the final product.

A general representation of this synthetic approach is outlined in the table below:

| Step | Description | Starting Material | Key Reagent(s) | Product | Stereochemical Outcome |

| 1 | Protection and Weinreb Amide Formation | Nα-Fmoc-O-tert-butyl-d-serine | N,O-dimethylhydroxylamine hydrochloride | Weinreb–Nahm amide | Chirality preserved |

| 2 | Reduction to Aldehyde | Weinreb–Nahm amide | LiAlH₄ | α-amino aldehyde | Chirality preserved |

| 3 | Reductive Amination | α-amino aldehyde | Primary amine/sulfonamide, Ti(OiPr)₄ | Protected 2,3-diaminopropanol | Chirality preserved |

| 4 | Oxidation to Carboxylic Acid | Protected 2,3-diaminopropanol | TCCA, TEMPO, NaBr | Protected 2,3-diaminopropanoic acid | Chirality preserved |

| 5 | Esterification | Protected 2,3-diaminopropanoic acid | Esterification agent (e.g., for methyl ester) | Protected 2,3-diaminopropanoate ester | Chirality preserved |

This table illustrates a representative synthetic pathway for a protected methyl ester of L-2,3-diaminopropanoic acid, which is analogous to the synthesis of the corresponding ethyl ester.

Diastereoselective Control in Derivative Formation

The formation of derivatives of this compound often involves reactions that can generate a new stereocenter, necessitating stringent control over diastereoselectivity. This control is critical for obtaining a single, desired diastereomer.

Lewis acids play a pivotal role in enhancing both the rate and stereoselectivity of addition reactions to chiral precursors of this compound. In the synthesis of protected 2,3-diaminopropanols from a chiral α-amino aldehyde derived from D-serine, the Lewis acid titanium(IV) isopropoxide (Ti(OiPr)₄) is employed to assist the reductive amination process nih.gov. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by a primary amine or sulfonamide. This coordination also helps to create a more organized transition state, which can lead to higher diastereoselectivity in the formation of the new C-N bond.

The effect of Lewis acid supplementation is summarized in the following table:

| Reaction | Substrate | Nucleophile | Lewis Acid | Product | Yield |

| Reductive Amination | α-amino aldehyde from D-serine | p-toluenesulfonamide | Ti(OiPr)₄ | N³-tosyl-2,3-diaminopropanol | 82% |

| Reductive Amination | α-amino aldehyde from D-serine | 4-nitrobenzenesulfonamide | Ti(OiPr)₄ | N³-(4-nitrobenzenesulfonyl)-2,3-diaminopropanol | 85% |

Data from the synthesis of precursors to L-2,3-diaminopropanoic acid methyl esters nih.gov.

The relative stereochemistry of the two amino groups in 2,3-diaminopropanoate derivatives is designated by the prefixes threo and erythro. The erythro diastereomer has the two amino groups on the same side in a Fischer projection, while the threo diastereomer has them on opposite sides. Achieving control over the threo/erythro stereochemistry is a significant challenge in the synthesis of vicinal diamines. The specific synthetic route and the nature of the reactants and catalysts employed determine the diastereomeric outcome.

Challenges and Mitigation of Racemization Pathways

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant challenge in the synthesis and manipulation of chiral molecules like this compound. The primary pathway for racemization in α-amino acid derivatives is the deprotonation of the α-hydrogen, which is acidic due to the adjacent electron-withdrawing ester group, to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.

Chiral α-amino aldehydes, which are key intermediates in the synthesis of this compound from serine, are known to be susceptible to racemization under both acidic and basic conditions, as well as during purification by chromatography on silica (B1680970) gel nih.gov. Furthermore, studies on peptides containing 2,3-diaminopropanoic acid residues have shown that these residues can racemize during acidic hydrolysis researchgate.net.

To mitigate the risk of racemization, several strategies can be employed:

| Factor Influencing Racemization | Mitigation Strategy |

| pH | Avoid strongly acidic or basic conditions. Use of mild bases and acids for transformations. |

| Temperature | Conduct reactions at low temperatures to minimize the rate of enolization. |

| Reaction Time | Keep reaction times as short as possible to reduce the exposure of the chiral center to conditions that may induce racemization. |

| Reagents | Select reagents that are known to promote stereoretentive transformations. For peptide couplings involving the amino groups, use of racemization-suppressing additives. |

| Purification | Minimize exposure to silica gel during chromatography or use alternative purification methods if racemization is observed. |

By carefully controlling these factors, the stereochemical integrity of this compound can be maintained throughout its synthesis and derivatization.

Chemical Reactivity and Derivative Formation of Ethyl 2,3 Diaminopropanoate

Reactions at the Amino Groups

The nucleophilic nature of the two primary amino groups is the basis for a variety of substitution reactions. These reactions allow for the introduction of a wide array of substituents, leading to the formation of numerous derivatives with tailored properties.

The amino groups of Ethyl 2,3-diaminopropanoate readily undergo alkylation and acylation reactions. Alkylation introduces alkyl groups onto the nitrogen atoms, typically through reaction with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. For instance, reductive amination represents a method for the controlled alkylation of one amino function. This process involves the reaction of an aldehyde or ketone with one of the amino groups to form an imine, which is then reduced in situ to the corresponding secondary amine. nih.gov

Acylation involves the reaction of the amino groups with acylating agents such as acid chlorides or anhydrides to form amide bonds. This reaction is fundamental in the synthesis of peptides and other complex molecules. Orthogonally protected derivatives of 2,3-diaminopropanoic acid are often synthesized, where one amino group is acylated with a protecting group like 9-fluorenylmethyloxycarbonyl (Fmoc) and the other with a different protecting group like tert-butyloxycarbonyl (Boc), allowing for selective deprotection and further functionalization. nih.gov

| Reaction Type | Reagent Class | Functional Group Formed | Example Reaction |

|---|---|---|---|

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine | Reaction with n-propylamine via reductive amination nih.gov |

| Acylation | Acid Chlorides (R-COCl), Anhydrides | Amide | Reaction with Fmoc-Cl or Boc-anhydride nih.gov |

The formation of N-substituted derivatives is a direct extension of alkylation and acylation reactions, leading to compounds with diverse functionalities. A notable application is the synthesis of polycationic polymers composed of N-substituted L-2,3-diaminopropionic acid residues, known as DAPEGs. nih.gov In these structures, the beta-amino group (at the 3-position) is typically functionalized by reacting with a functionalized oxa acid, allowing for the manipulation of the side chain's length and properties. nih.gov

Another route to N-substituted derivatives is through the ring-opening of aziridine-2-carboxylates. For example, the reaction of an ethyl aziridine-2-carboxylate (B8329488) with an azide (B81097) can yield ethyl 2-azido-3-aminopropionate derivatives. bioorg.org Subsequent reduction of the azido (B1232118) group provides a free amino group that can be selectively protected or functionalized, leading to orthogonally protected 2,3-diaminopropionates. bioorg.org These derivatives are crucial intermediates for the synthesis of complex molecules such as bioactive monobactams. rsc.org

| Derivative Class | Synthetic Precursor | Key Reaction | Resulting Structure |

|---|---|---|---|

| DAPEG Polymers | L-2,3-diaminopropionic acid | Acylation with functionalized oxa acids | Polymers with decorated side chains nih.gov |

| Orthogonally Protected Diaminopropionates | Ethyl aziridine-2-carboxylate | Azide ring-opening and selective protection | N-Fmoc, N-Boc protected diamino esters nih.govbioorg.org |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or amidation.

Hydrolysis of the ester can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis, typically performed by heating with a dilute mineral acid like hydrochloric acid, is a reversible reaction that yields 2,3-diaminopropionic acid and ethanol (B145695). chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.ukrsc.org This reaction produces the salt of the carboxylic acid (e.g., sodium 2,3-diaminopropionate) and ethanol. chemguide.co.uk Studies on the base hydrolysis of the analogous methyl DL-2,3-diaminopropionate have determined specific rate constants for the reaction, showing that the hydrolysis rate is influenced by the protonation state of the amino groups. rsc.org

Amidation is the conversion of the ester into an amide. This can be achieved by reacting this compound with an amine. Direct amidation of esters often requires catalysts to proceed efficiently. Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to effectively catalyze the solvent-free direct amidation of various ethyl esters with both primary and secondary amines at elevated temperatures. mdpi.com This method provides a direct route to N-substituted 2,3-diaminopropanamides.

Cyclization Reactions and Heterocycle Formation

The presence of two nucleophilic amino groups and an electrophilic ester group on a flexible three-carbon backbone allows this compound to participate in various cyclization reactions to form heterocyclic compounds.

This compound can serve as a precursor for the synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives. The general synthesis of the THTT ring system involves the reaction of a primary amine with carbon disulfide, followed by cyclization with formaldehyde (B43269). mdpi.comnih.govresearchgate.net In the case of a diamine like this compound, a bis-THTT derivative could potentially be formed.

The established synthetic route proceeds as follows:

Reaction of a primary amine with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbamate (B8719985) salt in situ. mdpi.com

Subsequent reaction with formaldehyde and another primary amine leads to the cyclization and formation of the 3,5-disubstituted THTT ring. mdpi.comnih.gov

Given that this compound possesses two primary amino groups, it can react at both sites to form complex structures incorporating the THTT heterocycle, which is a scaffold found in molecules with a range of biological activities. researchgate.netnih.gov

Formation of Cyclic Sulfamidates and their Transformations

Cyclic sulfamidates are valuable synthetic intermediates derived from amino alcohols, serving as versatile electrophiles for the introduction of various functionalities. In the context of 2,3-diaminopropanoate synthesis, a cyclic sulfamidate can be employed as a key intermediate to facilitate the introduction of substituents at the C3 position.

A notable synthetic strategy involves the use of a protected diamino acid precursor, specifically a Weinreb amide, to form a cyclic sulfamidate. For instance, the Weinreb amide 13 (a derivative of a γ-hydroxy-α,β-diamino acid) can be efficiently converted into its corresponding cyclic sulfamidate 15 . This transformation effectively "caps" and activates the hydroxyl group, preparing the molecule for subsequent reactions.

The reactivity of the cyclic sulfamidate intermediate is characterized by its susceptibility to nucleophilic attack. This allows for facile, regioselective ring-opening of the sulfamidate, which is a key step in the generation of a diverse array of derivatives. The sulfamidate ring is readily opened by various nucleophiles, including halides (such as chloride, bromide, and fluoride) and cyanide. This process, followed by hydrolysis of the resulting N-sulfate, provides a reliable method for introducing new functional groups that will ultimately be located at the C3 position of the diaminopropionate structure. This approach highlights the utility of cyclic sulfamidates as pivotal intermediates in the divergent synthesis of functionalized α,β-diamino acids.

Functionalization at the C3 Position

The functionalization at the C3 position of 2,3-diaminopropionates is crucial for creating structural analogs with potentially novel biological activities. A divergent synthetic route leveraging a cyclic sulfamidate intermediate provides an effective platform for introducing a variety of small functional groups at this specific position.

The strategy commences with a common intermediate, the cyclic sulfamidate 15 , which is designed to be an excellent electrophile for nucleophilic ring-opening reactions. By subjecting this intermediate to different nucleophiles, a library of C3-substituted derivatives can be generated. Research has demonstrated the successful introduction of several functionalities through this method.

The process involves the nucleophilic ring-opening of the sulfamidate, followed by a series of steps including hydrolysis of the N-sulfate, reduction of an α-azide group, and Boc-protection to yield the target precursors. Subsequent amide cleavage and global deprotection afford the final C3-functionalized 2,3-diaminopropionate analogues.

The table below summarizes the various functional groups that have been successfully introduced at the C3 position using this synthetic pathway, starting from the common cyclic sulfamidate intermediate.

Table 1. Examples of C3-Functionalization via Cyclic Sulfamidate Ring-Opening

| Intermediate Product | Nucleophile Used | Resulting C3-Substituent | Final Diaminopropionate Analogue |

|---|---|---|---|

| 16a | Chloride (Cl⁻) | Chloro (-Cl) | Chloro-Dap derivative |

| 17a | Bromide (Br⁻) | Bromo (-Br) | Bromo-Dap derivative |

| 18a | Fluoride (F⁻) | Fluoro (-F) | Fluoro-Dap derivative |

| 19a | Cyanide (CN⁻) | Cyano (-CN) | Cyano-Dap derivative |

This table is based on the synthetic scheme described by Lichstrahl et al.

This synthetic approach demonstrates a robust method for achieving site-specific functionalization of the 2,3-diaminopropionate scaffold, enabling the creation of densely functionalized building blocks for synthetic and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2,3-diaminopropanoate, offering insights into its atomic connectivity and three-dimensional structure. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shift (δ), multiplicity, and integration of these signals provide a detailed map of the molecule's proton framework. The ethyl ester group will present as a characteristic quartet and triplet pattern. The protons on the diaminopropanoate backbone at positions C2 and C3, being adjacent to chiral centers and nitrogen atoms, will show more complex splitting patterns, often referred to as an ABX system, which is further complicated by coupling to the adjacent amino protons. A derivative, ethyl 2,3-bis(t-butoxycarbamoyl) propanoate, shows signals for the backbone protons (-CH₂-CH-) at approximately 3.52 ppm and 4.30 ppm, suggesting the protons of the parent compound will resonate in this region snmjournals.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~4.1 - 4.2 | Quartet (q) | 2H |

| -CH(NH₂)- | ~3.5 - 3.7 | Multiplet (m) | 1H |

| -CH₂(NH₂) | ~2.9 - 3.1 | Multiplet (m) | 2H |

| -NH₂ (at C2 & C3) | ~1.5 - 3.0 (broad) | Singlet (s, broad) | 4H |

| -O-CH₂-CH₃ | ~1.2 - 1.3 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments. The carbonyl carbon of the ester group will appear furthest downfield, while the aliphatic carbons of the ethyl group and the propanoate backbone will resonate at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | ~170 - 175 |

| -O-C H₂-CH₃ (Ester Methylene) | ~60 - 62 |

| -C H(NH₂)- (C2) | ~50 - 55 |

| -C H₂(NH₂) (C3) | ~40 - 45 |

| -O-CH₂-C H₃ (Ester Methyl) | ~14 - 15 |

NMR spectroscopy is a powerful method for determining the relative stereochemistry of molecules. oup.com In this compound, the key parameter is the vicinal coupling constant (³J) between the proton on C2 and the diastereotopic protons on C3. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation. researchgate.net

By analyzing the ³J(H2, H3) values, one can distinguish between the syn and anti (or erythro and threo) diastereomers.

Anti-conformation: A staggered conformation where the C2-H and C3-H bonds are anti-periplanar (dihedral angle ≈ 180°) is expected to exhibit a large coupling constant (typically 8-12 Hz).

Gauche-conformation: Staggered conformations where the C2-H and C3-H bonds are gauche (dihedral angle ≈ 60°) will show a smaller coupling constant (typically 2-5 Hz).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass, and by extension, the molecular formula of a compound. It is used for both structural confirmation and for quantitative analysis in process monitoring.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to within 0.0001 atomic mass units. This precision allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass of the neutral molecule is calculated based on the masses of its most abundant isotopes. In the spectrometer, the molecule is typically ionized by protonation to form the [M+H]⁺ ion. The measured mass of this ion can be compared to the calculated value to confirm the molecular formula.

Table 3: Calculated Exact Mass for HRMS Confirmation

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound (M) | C₅H₁₂N₂O₂ | 132.08988 |

| Protonated Molecule ([M+H]⁺) | C₅H₁₃N₂O₂⁺ | 133.09771 |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or direct sampling technologies, is a powerful tool for real-time reaction monitoring. acs.orgwaters.com In the synthesis of this compound, or in reactions where it is a starting material, MS can be used to track the concentrations of reactants, intermediates, and products over time.

By setting the mass spectrometer to selectively monitor the mass-to-charge ratio (m/z) corresponding to the protonated molecule of this compound (m/z 133.1), its formation can be observed in real-time. nih.gov Simultaneously, the disappearance of a reactant can be monitored by its specific m/z value. This approach provides valuable kinetic data, helps determine reaction completion, and can identify the formation of byproducts, making it an essential technique for process optimization and mechanistic studies. purdue.edu

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of scientific literature, no published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed experimental data on its solid-state structure, including its molecular and crystal structure, as well as an analysis of its crystal packing and intermolecular interactions, are not available in the public domain.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

The determination of the molecular and crystal structure of a compound like this compound through single-crystal X-ray diffraction would provide invaluable insights into its three-dimensional architecture. This technique would reveal the precise spatial coordinates of each atom in the molecule, confirming its stereochemistry and conformation in the solid state. Furthermore, it would define the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the long-range ordered arrangement of the molecules in the crystal.

However, as of the latest available information, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, have been reported for this compound. Therefore, the creation of a data table with these specific details is not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The analysis of crystal packing focuses on how individual molecules of this compound would be arranged in the crystal lattice. This arrangement is governed by various intermolecular forces that dictate the stability and physical properties of the solid. Given the molecular structure of this compound, which contains two amine groups (-NH2) and an ester group (-COOEt), it is anticipated that hydrogen bonding would be a dominant intermolecular interaction. The amine groups can act as hydrogen bond donors, while the oxygen atoms of the ester group and the nitrogen atoms of the amine groups can serve as hydrogen bond acceptors. These interactions would likely play a crucial role in the formation of a stable, three-dimensional network.

A hypothetical data table of potential hydrogen bond interactions is presented below for illustrative purposes, based on the functional groups present in the molecule. It is important to emphasize that this table is a theoretical representation and is not based on experimental data.

| Donor | Acceptor | Type of Interaction |

| N-H (amine) | O=C (ester) | Intermolecular Hydrogen Bond |

| N-H (amine) | N (amine) | Intermolecular Hydrogen Bond |

Without experimental data from X-ray crystallography, any discussion on the crystal packing and intermolecular interactions of this compound remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of Ethyl 2,3-diaminopropanoate. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to view the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic signatures.

DFT studies would typically involve the use of a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule. Such calculations can predict key parameters including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Diamino Acid Ester using DFT (Note: Data is illustrative of typical DFT results for a similar molecule due to the absence of specific literature data for this compound.)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electron-rich regions around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and the electron-deficient regions, which are prone to nucleophilic attack.

Ab-Initio Calculations for Molecular Properties and Conformations

Ab-initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) can be used to study the conformations of this compound.

These calculations are crucial for determining the relative energies of different conformers and the energy barriers for their interconversion. For a flexible molecule like this compound, multiple low-energy conformations are expected due to the rotation around its single bonds. Ab-initio methods can precisely quantify these energetic differences, offering insights into the molecule's conformational landscape at different temperatures.

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its biological activity and chemical reactivity. Conformational analysis involves the systematic study of the different spatial arrangements of the atoms in the molecule and their corresponding energies.

Table 2: Relative Energies of Postulated Conformers of this compound (Note: This table is a hypothetical representation of results from a conformational analysis.)

| Conformer | Dihedral Angle (N-Cα-Cβ-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Molecular Modeling of Chemical Transformations

Molecular modeling techniques can be used to simulate the chemical transformations of this compound. This includes modeling reaction pathways, calculating activation energies, and predicting the structures of transition states and products. For instance, the synthesis of protected methyl esters of 2,3-diaminopropanoic acid often involves reductive amination, a process that can be modeled computationally to understand its mechanism and stereoselectivity nih.gov.

By simulating the reaction environment, including solvent effects, molecular modeling can provide a dynamic picture of how chemical reactions involving this compound proceed. This is invaluable for optimizing reaction conditions and designing new synthetic routes.

Interaction Studies with Molecular Guests or Metal Centers

The two amino groups and the carbonyl oxygen of this compound make it an excellent ligand for coordinating with metal ions. Computational studies are pivotal in understanding the nature of these interactions. The parent compound, 2,3-diaminopropionic acid, is known to be a strong tripod ligand for technetium complexes, a property that has been explored for radiolabeling biomolecules nih.gov.

DFT calculations can be used to model the geometry of metal complexes of this compound, predict their stability, and analyze the bonding between the ligand and the metal center. Natural Bond Orbital (NBO) analysis, a computational technique, can quantify the charge transfer and orbital interactions within the complex. Such studies are crucial for the design of new metal-based catalysts or therapeutic agents.

Applications in Organic Synthesis and Coordination Chemistry

Ethyl 2,3-Diaminopropanoate as a Key Building Block in Organic Synthesis

The unique structural arrangement of this compound makes it a valuable precursor for a variety of organic molecules. The presence of two primary amine groups at adjacent positions allows for the facile construction of nitrogen-containing heterocycles and serves as a scaffold for introducing diversity in molecular design.

This compound and its derivatives are instrumental in the synthesis of a range of complex organic scaffolds, particularly nitrogen-containing heterocyclic systems. The vicinal diamine motif is a key structural element for the construction of various ring systems through condensation and cyclization reactions. For instance, derivatives of this compound have been utilized as reagents in the preparation of fused heterocyclic systems. One notable example is the synthesis of fused pyrimidin-4-ones, where the diamine functionality can react with suitable diketones or their equivalents to form the pyrimidine (B1678525) ring. researchgate.net Specifically, ethyl 2-amino-3-dimethylaminopropenoate, a derivative, has been employed to prepare fused substituted 3-aminopyranones and fused pyrimidin-4-ones. researchgate.net These heterocyclic cores are prevalent in many biologically active compounds and natural products, highlighting the importance of this compound as a starting material in medicinal chemistry and drug discovery. The ability to generate polysubstituted pyrroles further underscores its utility in creating diverse molecular frameworks. scilit.com

The strategic placement of the amino groups also allows for the synthesis of other heterocyclic compounds. Depending on the reaction partners, it can be envisioned that this compound could serve as a precursor for the synthesis of pyrazoles, pyridazines, thiazepines, and oxazepines, which are classes of heterocyclic compounds with known biological activities. rdd.edu.iq

Non-proteinogenic α,β-diamino acids, such as 2,3-diaminopropionic acid (Dap), are crucial building blocks for both natural product biosynthesis and the development of synthetic drugs. rsc.org this compound is a direct precursor to Dap and its derivatives, which are integral to the structure of various bioactive molecules.

One of the most significant applications of Dap derivatives is in the biosynthesis of monobactams, a class of β-lactam antibiotics. rsc.org These antibiotics are structurally unique and exhibit inherent stability against certain metallo-β-lactamases, making them promising candidates for combating antibiotic resistance. rsc.org L-2,3-Diaminopropionate and its C3-functionalized derivatives form the structural backbone of the azetidinone ring, which is the pharmacophore of monobactams. rsc.org The development of synthetic routes to functionalized 2,3-diaminopropionates is therefore of great interest for the directed biosynthesis of novel monobactam analogues with potentially improved therapeutic properties. rsc.org

Furthermore, β-amino acids are frequently incorporated into biologically active molecules, drugs, and natural products due to their ability to confer increased metabolic stability to peptides and peptidomimetics. nih.gov The synthesis of β-amino acid derivatives is a significant area of research, with various methods being developed to access these valuable compounds. nih.govillinois.edu this compound serves as a readily available chiral pool starting material for the synthesis of a variety of β-amino acid derivatives.

| Precursor | Target Molecule Class | Significance |

| This compound Derivative | Fused Pyrimidin-4-ones | Core structures in biologically active compounds |

| This compound Derivative | Polysubstituted Pyrroles | Versatile heterocyclic scaffolds |

| L-2,3-Diaminopropionate (from this compound) | Monobactam Antibiotics | Overcoming antibiotic resistance |

| 2,3-Diaminopropionic Acid (from this compound) | β-Amino Acid Derivatives | Building blocks for peptidomimetics with enhanced metabolic stability |

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound and its corresponding acid, 2,3-diaminopropionic acid (Dap), are valuable tools in the design and synthesis of peptidomimetics.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The amide bond is a key structural feature of peptides, but it is also susceptible to enzymatic degradation. Replacing amide bonds with bioisosteres that are more resistant to hydrolysis can lead to more stable and effective peptide-based drugs. nih.gov

The vicinal diamine functionality of 2,3-diaminopropionic acid allows for its incorporation into peptide backbones in a manner that can mimic the spatial arrangement of natural amino acid side chains while introducing novel structural features. For example, the 1,2,3-triazole moiety is a well-established amide bond surrogate. nih.gov While not a direct replacement, the diamino functionality of Dap can be used as a handle to introduce such bioisosteric linkages into a peptide chain, thereby creating more stable peptide analogues. The incorporation of Dap can also alter the hydrogen bonding patterns and conformational preferences of the peptide, which can lead to enhanced binding affinity and selectivity for its biological target.

The presence of two amino groups in 2,3-diaminopropionic acid provides a convenient branching point for the synthesis of branched or dendrimeric peptides. The α-amino group can be incorporated into the main peptide chain, while the β-amino group can serve as an attachment point for a side chain, which could be another peptide, a carbohydrate, or a lipid. This approach allows for the creation of complex, multi-functional molecules with tailored properties.

The incorporation of Dap into linear cationic amphipathic peptides has been shown to produce pH-sensitive vectors for gene delivery. researchgate.net The pKa of the β-amino group in Dap is lowered when it is part of a peptide, making its protonation state sensitive to the pH changes that occur during endosomal acidification. researchgate.net This property can be exploited to trigger conformational changes in the peptide that facilitate the release of its cargo into the cytoplasm.

Ligand Synthesis for Metal Complexes

The two adjacent amino groups of this compound and related diamines make them excellent candidates for the synthesis of chelating ligands for a wide variety of metal ions. The ability to form stable five-membered chelate rings upon coordination to a metal center is a key feature of vicinal diamines.

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. The diamine functionality of compounds structurally related to this compound, such as 1,2-diaminopropane (B80664) and 1,3-diaminopropane, can be reacted with various carbonyl compounds to generate tetradentate Schiff base ligands. shahucollegelatur.org.incibtech.org These ligands, often featuring N2O2 donor sets, can coordinate with a range of transition metal ions, including Pd(II), Mn(III), Co(II), and Ni(II), to form stable metal complexes. shahucollegelatur.org.incibtech.org

The resulting metal complexes have been investigated for a variety of applications, including catalysis and as antimicrobial agents. cibtech.orgnih.gov The coordination of the metal ion to the Schiff base ligand can enhance the biological activity of the organic molecule. nih.gov Furthermore, mixed ligand complexes can be synthesized by incorporating the diamine along with other ligands, such as 1-nitroso-2-naphthol (B91326) or amino acids, leading to complexes with diverse structures and properties. The study of the formation and stability of these mixed ligand complexes provides valuable insights into the coordination chemistry of these systems. asianpubs.org

| Ligand Type | Metal Ions | Potential Applications |

| Tetradentate Schiff Bases | Pd(II), Mn(III), Co(II), Ni(II) | Catalysis, Antimicrobial Agents |

| Mixed Ligand Systems | La(III), Ce(III) | Biological and Pharmacological Activities |

Coordination Chemistry of 2,3-Diaminopropanoate Esters with Transition Metals

This compound possesses multiple functional groups capable of coordinating with transition metal ions. The molecule contains two nitrogen atoms in the amino groups and an oxygen atom in the carbonyl group, all of which have lone pairs of electrons available for donation to a metal center. This structure allows it to act as a chelating ligand.

Primarily, this compound can function as a bidentate ligand, coordinating to a metal ion through the nitrogen atoms of its α- and β-amino groups. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. wikipedia.orgpurdue.edu The coordination behavior is analogous to that of other simple diamines like ethylenediamine, which is a well-known bidentate ligand that forms stable complexes with numerous transition metals. purdue.edu

Depending on the metal ion, its oxidation state, and the reaction conditions, the carbonyl oxygen of the ester group could also participate in coordination. If both amino groups and the carbonyl oxygen bind to the metal center, the molecule would act as a tridentate ligand. The ability of amino acids and their esters to form stable chelate complexes with transition metals is a fundamental aspect of their chemistry, influencing their reactivity and application in catalysis. mdpi.comresearchgate.net While specific studies detailing the coordination complexes of this compound are not extensively documented in the literature, its structural features strongly suggest its capability to form stable complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and iron(III). nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size |

|---|---|---|

| Bidentate | α-Nitrogen, β-Nitrogen | 5-membered |

Ligand Design for Specific Chemical Applications

The structural backbone of this compound makes it a valuable building block for the design of more complex and specialized ligands. By modifying the amino groups or the ester functionality, new ligands can be synthesized with tailored electronic and steric properties for specific applications in catalysis and materials science. mdpi.comresearchgate.net

For instance, the primary amino groups can be functionalized to create Schiff base ligands through condensation with aldehydes or ketones. These Schiff base derivatives often exhibit enhanced coordination ability and can stabilize transition metals in various oxidation states, forming complexes that are active as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.gov

Furthermore, the diamino structure is a key component in the design of chiral ligands for asymmetric catalysis. The inherent chirality of 2,3-diaminopropanoate esters (when derived from chiral precursors) can be used to induce enantioselectivity in metal-catalyzed reactions. mdpi.com The ability to introduce different substituents on the nitrogen atoms allows for fine-tuning of the ligand's steric bulk and electronic environment, which is crucial for achieving high efficiency and selectivity in catalytic processes. These tailored ligands are instrumental in the synthesis of optically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Precursor in the Chemical Synthesis of Natural Product Scaffolds

This compound and its parent acid, 2,3-diaminopropionic acid (Dap), are critical precursors in the synthesis of various natural products, particularly those with antibacterial and iron-chelating properties. nih.gov The α,β-diamino acid structure provides a unique scaffold that is incorporated into complex molecular architectures.

Construction of Monobactam Azetidinone Warheads

The monobactams are a class of β-lactam antibiotics characterized by a monocyclic azetidin-2-one (B1220530) core. This core structure is responsible for their antibacterial activity. L-2,3-diaminopropionate (L-Dap) is a fundamental building block for the azetidinone "warhead" of these antibiotics. Synthetic strategies often employ protected derivatives, such as ethyl esters, to facilitate the construction of the strained four-membered β-lactam ring.

The synthesis typically involves the cyclization of a β-amino acid derivative. In this context, one of the amino groups of a 2,3-diaminopropanoate derivative acts as the nucleophile that attacks an activated carbonyl group to form the cyclic amide (the azetidinone ring). derpharmachemica.comjgtps.com The use of an ester, like this compound, protects the carboxylic acid functionality while the key cyclization step occurs.

Table 2: Key Steps in Azetidinone Synthesis from Diaminopropanoate Precursors

| Step | Description | Key Reagents |

|---|---|---|

| 1. Schiff Base Formation | Condensation of a primary amine with an aldehyde/ketone to form an imine. | Substituted amines, aldehydes |

| 2. Cycloaddition | [2+2] cycloaddition reaction between the imine and a ketene (B1206846) (generated in situ). | Chloroacetyl chloride, Triethylamine |

This synthetic approach allows for the creation of a diverse library of monobactam analogs by varying the substituents on the 2,3-diaminopropanoate precursor, leading to new antibiotics with potentially improved activity against resistant bacterial strains.

Synthetic Routes to Siderophore and Antibiotic Precursors

L-2,3-diaminopropionic acid (L-Dap) is a crucial precursor in the biosynthesis of siderophores, which are iron-chelating molecules produced by bacteria to scavenge iron from their environment. nih.govnih.govresearchgate.net One prominent example is staphyloferrin B, a siderophore produced by Staphylococcus aureus. nih.govresearchgate.net

The biosynthesis of L-Dap in these pathways has been elucidated, providing a roadmap for synthetic chemists. In S. aureus, the biosynthesis involves two enzymes, SbnA and SbnB. SbnA first catalyzes the condensation of O-phospho-L-serine and L-glutamate. The resulting intermediate is then processed by SbnB to yield L-Dap and α-ketoglutarate. nih.govresearchgate.net

Table 3: Biosynthetic Pathway of L-Dap in S. aureus

| Enzyme | Substrates | Product | Function |

|---|---|---|---|

| SbnA | O-phospho-L-serine, L-glutamate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) | Condensation |

Synthetic routes to siderophores and other antibiotics often mimic these biological pathways, using protected forms of L-Dap, such as this compound, as starting materials. These synthetic efforts are vital for producing these complex natural products in larger quantities for study and for creating analogs with modified properties. nih.govresearchgate.net

Biosynthesis of 2,3 Diaminopropionate Relevant Chemical Pathways

Enzymatic Pathways for 2,3-Diaminopropionate Formation

The most extensively studied pathway for L-Dap biosynthesis involves a two-enzyme system, SbnA and SbnB, which is encoded by the staphyloferrin B biosynthetic gene cluster in bacteria like Staphylococcus aureus. researchgate.netnih.gov This pathway synthesizes L-Dap from the primary metabolites O-phospho-L-serine (OPS) and L-glutamate. researchgate.netnih.gov

The process unfolds in two sequential steps:

Condensation: The enzyme SbnA first catalyzes the condensation of O-phospho-L-serine and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.gov

Oxidative Hydrolysis: The enzyme SbnB, which is an NAD⁺-dependent dehydrogenase, then acts on the ACEGA intermediate. researchgate.net It catalyzes an oxidative hydrolysis reaction that cleaves ACEGA, yielding L-2,3-diaminopropionate and α-ketoglutarate as the final products. researchgate.netnih.gov

Another pathway involves the enzymes DabB and DabC. While these enzymes are primarily associated with the synthesis of (2S,3R)-diaminobutyrate when acting in concert with the L-threonine kinase DabA, the dual functions of DabB and DabC can also yield L-Dap. nih.gov This occurs through a β-replacement reaction using an activated serine substrate and an amine donor. nih.gov

| Enzyme | Function | Substrates | Products |

|---|---|---|---|

| SbnA | Condensation | O-phospho-L-serine, L-glutamate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), Phosphate (B84403) |

| SbnB | Oxidative Hydrolysis | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), NAD⁺ | L-2,3-diaminopropionate, α-ketoglutarate, NADH |

Role of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile and essential cofactor for a vast number of enzymes involved in amino acid metabolism. rsc.orgebi.ac.uk In the biosynthesis of L-Dap, PLP-dependent enzymes like SbnA play a central catalytic role. researchgate.netnih.gov

The function of PLP in this pathway is multifaceted:

Schiff Base Formation: The catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. The amino acid substrate, O-phospho-L-serine, then displaces the lysine to form a new Schiff base with PLP (an external aldimine). libretexts.orgfrontiersin.org

Electron Sink: The pyridine (B92270) ring of PLP acts as an "electron sink," which is crucial for stabilizing the negative charge that develops during the key carbanionic intermediate stages of the reaction. libretexts.orgfrontiersin.org

Intermediate Formation: PLP facilitates the β-elimination of the phosphate group from the O-phospho-L-serine substrate. This elimination step results in the formation of a highly reactive 2-aminoacrylate intermediate, which remains bound to the PLP cofactor. nih.govacs.org This intermediate is a common feature in many PLP-dependent β-elimination and β-substitution reactions. libretexts.orgbeilstein-institut.de

The stabilization of the 2-aminoacrylate intermediate by PLP is critical for preventing its premature release and allowing for the subsequent nucleophilic attack that completes the formation of the diamino acid structure. acs.orgnih.gov

Michael Addition Mechanisms in Biosynthesis

The formation of the β-amino group in 2,3-diaminopropionate occurs via a mechanism analogous to a Michael addition (or conjugate addition). researchgate.netwikipedia.org In this type of reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org In the enzymatic context of L-Dap biosynthesis, the PLP-bound 2-aminoacrylate intermediate serves as the Michael acceptor. acs.org

The key steps of this mechanism are:

Generation of the Michael Acceptor: The PLP-dependent enzyme (e.g., SbnA) catalyzes the elimination of the leaving group (phosphate) from the β-carbon of O-phospho-L-serine, creating the electrophilic α,β-unsaturated 2-aminoacrylate intermediate. nih.gov

Nucleophilic Attack: A nucleophile, in this case, the primary amino group of L-glutamate, attacks the β-carbon of the 2-aminoacrylate intermediate. researchgate.netnih.gov This is an example of an aza-Michael addition. wikipedia.org

Bond Formation: This attack results in the formation of a new carbon-nitrogen bond at the β-position, establishing the characteristic 2,3-diamino structure within the ACEGA intermediate. researchgate.net

This enzymatic strategy allows for the highly controlled and stereospecific addition of an amino group, a reaction that is fundamental to creating the L-Dap backbone.

Key Biosynthetic Intermediates

The biosynthesis of L-Dap proceeds through distinct and highly reactive intermediates that are tightly controlled within the enzyme active sites.

2-Aminoacrylate: This is a pivotal, short-lived enamine intermediate generated during some PLP-mediated reactions. nih.govresearchgate.netnih.gov In the SbnA-catalyzed reaction, it is formed by the β-elimination of phosphate from O-phospho-L-serine. nih.gov While essential for the reaction, free 2-aminoacrylate is a reactive metabolite that can be damaging to cells if it accumulates. nih.govasm.org PLP-dependent enzymes hold this intermediate within the active site, preventing its release and ensuring it reacts appropriately with the second substrate. nih.gov

N-(1-Amino-1-carboxyl-2-ethyl)-glutamic Acid (ACEGA): This compound is the direct product of the SbnA-catalyzed reaction and serves as the substrate for SbnB. researchgate.netnih.gov It is formed when the amino group from L-glutamate performs a Michael-type addition to the 2-aminoacrylate intermediate. researchgate.netnih.gov ACEGA represents the committed intermediate in this specific pathway, containing the complete carbon and nitrogen backbone that will be processed in the final step to yield L-Dap. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for ethyl 2,3-diaminopropanoate, and how do reaction conditions influence yield?

this compound derivatives are synthesized via multi-step reactions. A common method involves catalytic addition to α,β-unsaturated esters. For example, ethyl propynoate reacts with phthalimide equivalents under triphenylphosphine catalysis to yield ethyl 2,3-diphthalimidoylpropanoate, with reaction media (e.g., solvent polarity) critically affecting regioselectivity . Alternatively, aziridine ring-opening strategies using nucleophiles like azides (e.g., NaN₃) enable stereochemical control, followed by Boc protection to generate orthogonally protected derivatives . Key factors include pH control (pH 4 for azide substitution) and catalyst selection.

Q. Q2. How can researchers characterize the stereochemical configuration of this compound derivatives?

Stereochemical analysis requires combining chiral chromatography (e.g., HPLC with chiral columns) and spectroscopic methods. Inversion of configuration during nucleophilic displacement (e.g., aziridine ring-opening) can be tracked via circular dichroism (CD) or NMR-based Mosher ester analysis. For example, the synthesis of (S)-125 (ethyl N,N’-di-Boc-γ-2,3-diaminopropanoate) confirmed stereochemistry through retention time alignment with known standards and optical rotation measurements .

Q. Q3. What biosynthetic pathways involve 2,3-diaminopropanoate derivatives in microbial systems?

Certain bacteria synthesize 2,3-diaminopropanoate via ammonia fixation. For instance, pyruvate-dependent pathways incorporate ammonia to form 2,3-diaminopropanoate, bypassing NADPH requirements seen in glutamate-dependent routes . This pathway is distinct from fumarate-derived aspartate synthesis. Enzymes like N-3-fumaroyl-(S)-2,3-diaminopropanoate amidotransferase (EC 6.3.5.-) further modify these intermediates in antibiotic biosynthesis .

Advanced Research Questions

Q. Q4. How can stereoselective synthesis of 2,3-diaminopropanoate derivatives be optimized for drug discovery?

Advanced strategies leverage cyclic sulfamidates as chiral templates. Nitrogen nucleophiles (e.g., azides or amines) open sulfamidate rings with stereochemical fidelity. For example, sodium azide reacts with cyclic sulfamidates to yield amino azides, which undergo Staudinger reduction to amines. This approach avoids racemization and enables access to enantiopure 2,3-diaminopropanoate esters for peptide mimetics . Reaction optimization includes temperature control (room temperature for azide substitution) and solvent selection (EtOH/H₂O mixtures).

Q. Q5. What role do 2,3-diaminopropanoate chelators play in radiopharmaceutical development?

Tc-99m complexes of 2,3-diaminopropanoate derivatives (e.g., Tc-99m N,N’-bis(mercaptoacetyl)-2,3-diaminopropanoate) serve as renal imaging agents, replacing I-131 hippurate. The diamino backbone provides stable coordination for technetium, with pharmacokinetics influenced by substituent hydrophilicity. Clinical studies validate renal clearance rates and low hepatobiliary retention, highlighting structure-activity relationships for radiometal chelation .